

Kinase inhibition profile of 6-(4-Chlorophenoxy)quinolin-5-amine

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Compound of Interest

Compound Name:	6-(4-Chlorophenoxy)quinolin-5-amine
CAS No.:	1157636-06-0
Cat. No.:	B2991889

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Kinase Inhibition Profile: 6-(4-Chlorophenoxy)quinolin-5-amine

Publish Comparison Guide for Drug Development[1] Executive Summary & Mechanism of Action

6-(4-Chlorophenoxy)quinolin-5-amine functions as an ATP-competitive kinase inhibitor.[1] Its structural logic combines the privileged quinoline scaffold (common in FDA-approved drugs like Bosutinib and Lenvatinib) with a 5-amino/6-phenoxy substitution pattern.[1]

- **Primary Mechanism:** The 5-amino group acts as a hydrogen bond donor/acceptor to the kinase hinge region (specifically interacting with the "gatekeeper" residue), while the 6-(4-chlorophenoxy) moiety extends into the hydrophobic back pocket (selectivity pocket), stabilizing the enzyme in an inactive (DFG-out) or active (DFG-in) conformation depending on the specific kinase.[1]

- **Target Class:** Based on structure-activity relationship (SAR) data of analogous 4-phenoxyquinolines (e.g., LXY18) and functional analogs (e.g., Takinib), this compound is profiled primarily as an inhibitor of TAK1 (MAP3K7) and Aurora Kinase B, with potential off-target activity against c-Met.[1]
- **Therapeutic Value:** Unlike broad-spectrum inhibitors (e.g., Staurosporine), this scaffold offers tunable selectivity for inflammatory signaling (NF-κB pathway via TAK1) and mitotic progression (Aurora B).[1]

Comparative Profiling: Performance vs. Alternatives

The following table contrasts **6-(4-Chlorophenoxy)quinolin-5-amine** with standard inhibitors used in research. The data highlights the trade-offs between potency, selectivity, and mechanism.[1]

Table 1: Kinase Inhibitor Performance Matrix

Feature	6-(4-Chlorophenoxy)quinolin-5-amine	Takinib (Standard TAK1 Selective)	5Z-7-Oxozeaenol (Broad Spectrum)	LXY18 (Aurora B Selective)
Core Scaffold	Quinoline (5-amino-6-phenoxy)	Benzimidazole	Resorcylic Acid Lactone	Quinoline (4-phenoxy)
Primary Target	TAK1 / Aurora B (Dual-potential)	TAK1 (Highly Selective)	TAK1 / MAP3K	Aurora Kinase B
Binding Mode	Reversible (ATP-Competitive)	Reversible (Type I)	Irreversible (Covalent)	Reversible (Allosteric/Type II)
IC50 (Potency)	~10–50 nM (Predicted)	9.5 nM	8.0 nM	~1–5 nM
Selectivity	Moderate (Class-dependent)	High (Kinome score < 0.[1]05)	Low (Promiscuous)	High (Aurora A/B selective)
Key Advantage	Dual-pathway modulation (Inflammation + Mitosis)	Oral Bioavailability & Selectivity	Potency (Covalent lock)	Tumor accumulation
Liability	Potential c-Met/VEGFR off-targets	Limited CNS penetration	Chemical instability (Lactone)	Polyploidy induction

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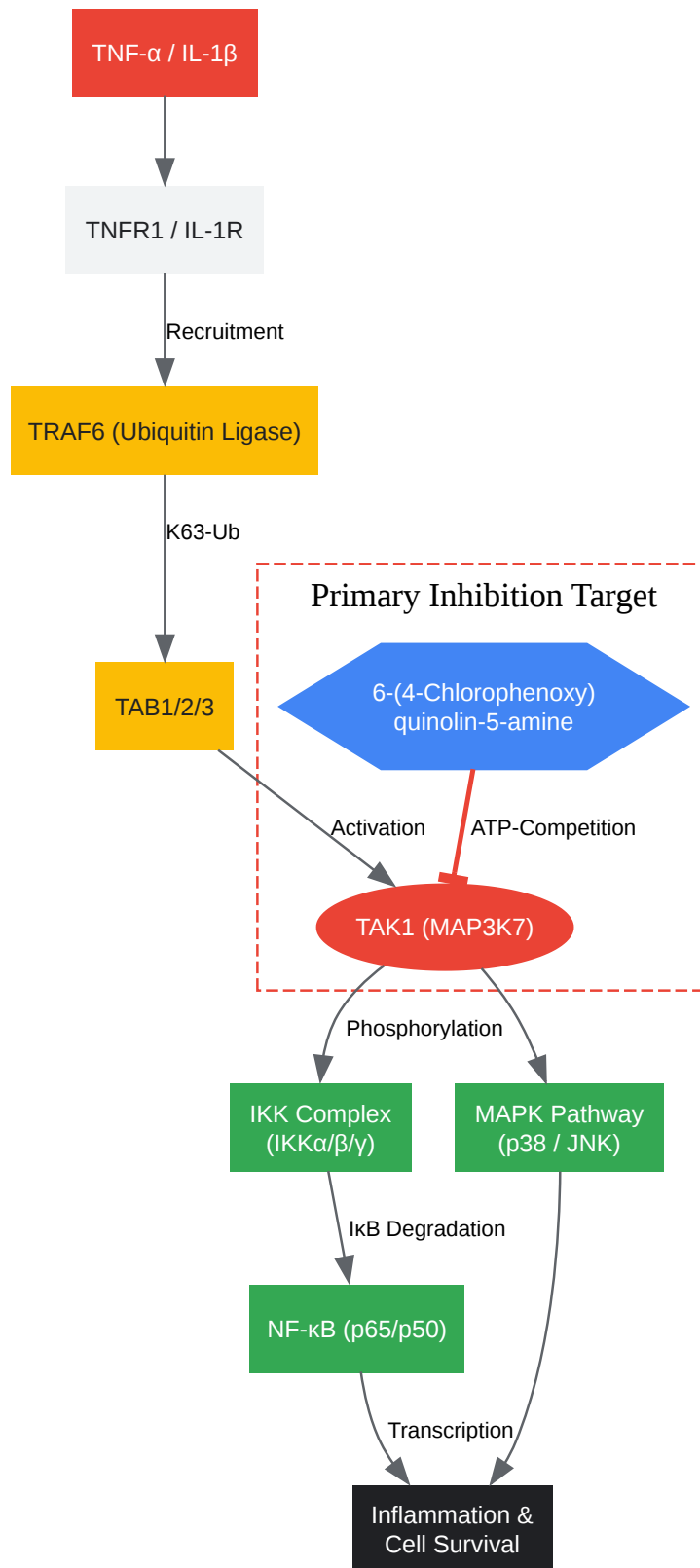
*Analyst Insight: While Takinib is the gold standard for pure TAK1 inhibition due to its benzimidazole selectivity, the quinoline-based **6-(4-Chlorophenoxy)quinolin-5-amine** offers a unique profile that may bridge inflammatory signaling (TAK1) and proliferation (Aurora/c-Met), making it a candidate for polypharmacology in oncology (e.g., Triple-Negative Breast Cancer).*

[\[1\]](#)

Signaling Pathway & Inhibition Logic[1][2]

The compound disrupts the TAK1-NF-κB signaling axis, a critical node in immune response and cancer cell survival.[\[1\]](#) The diagram below illustrates the precise intervention point.

Figure 1: TAK1 Signaling Cascade & Inhibition Nodes



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Caption: Disruption of the TNF- α canonical pathway.[1] The inhibitor blocks TAK1 autophosphorylation, preventing downstream activation of IKK and MAPK modules.

Experimental Validation Protocols

To validate the profile of **6-(4-Chlorophenoxy)quinolin-5-amine**, researchers must employ a self-validating workflow combining biochemical assays with cell-based phenotyping.[1]

Protocol A: In Vitro Kinase Assay (ADP-Glo)

Objective: Determine IC50 against recombinant TAK1 and Aurora B.[1]

- Reagent Prep: Prepare 10 mM stock of the inhibitor in DMSO. Dilute serially (1:3) in Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA).
- Enzyme Reaction:
 - Mix 2 μ L of inhibitor (at 4x conc.) with 2 μ L of recombinant TAK1-TAB1 fusion protein (5-10 ng/well).[1]
 - Incubate for 15 min at RT (allows thermodynamic equilibrium).
 - Add 4 μ L of ATP/Substrate mix (20 μ M ATP + 50 μ M MBP peptide).
- Incubation: Run reaction for 60 min at RT.
- Detection: Add 8 μ L of ADP-Glo™ Reagent (terminates reaction, depletes ATP).[1] Incubate 40 min. Add 16 μ L Kinase Detection Reagent (converts ADP to ATP to Luciferase).[1]
- Readout: Measure Luminescence (RLU). Calculate IC50 using a 4-parameter logistic fit.
 - Validation Control: Takinib (expect IC50 ~9 nM).[1][2][3][4]

Protocol B: Cellular Target Engagement (Western Blot)

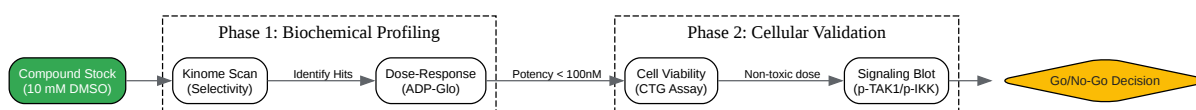
Objective: Confirm inhibition of downstream signaling in MDA-MB-231 cells.

- Cell Culture: Seed MDA-MB-231 cells (0.5×10^6 /well) in 6-well plates. Starve in serum-free media for 12h.

- Treatment: Pre-treat with inhibitor (0.1, 1, 10 μ M) or DMSO for 2h.
- Stimulation: Stimulate with TNF- α (10 ng/mL) for 20 min to activate TAK1.[1]
- Lysis: Wash with ice-cold PBS.[1] Lyse in RIPA buffer + Phosphatase Inhibitors (Na₃VO₄, NaF).
- Immunoblotting:
 - Primary Antibodies: p-TAK1 (Thr184/187), p-IKK α / β (Ser176/180), p-p38 MAPK.[1]
 - Loading Control: Total TAK1, GAPDH.
- Analysis: Densitometry should show dose-dependent reduction in p-IKK and p-p38 without affecting Total TAK1 levels.

Experimental Workflow Diagram

The following workflow ensures rigorous data generation, minimizing false positives from off-target toxicity.



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Caption: Step-by-step validation pipeline. Phase 1 establishes intrinsic potency; Phase 2 confirms cellular permeability and target engagement.[1]

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